(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride
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Overview
Description
(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyridine ring attached to a pyrrolidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with (S)-pyrrolidin-3-amine. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond . The resulting product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of lactams.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: Structurally similar compounds that also feature a pyridine ring and are known for their diverse reactivity and applications.
Pyrrolidine derivatives: Compounds that share the pyrrolidine ring structure and exhibit similar chemical properties.
Uniqueness
(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;;/h1-2,4-5,9H,3,6-7,11H2;2*1H/t9-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSOMXVCEGTNLX-WWPIYYJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=NC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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